molecular formula C23H20N4O3 B2749509 N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide CAS No. 1207017-21-7

N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide

Cat. No.: B2749509
CAS No.: 1207017-21-7
M. Wt: 400.438
InChI Key: JFGVCAXYOQMBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(1H-Benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide is a synthetic small molecule of interest in medicinal chemistry and biochemical research. Its structure incorporates a benzimidazole core, a privileged scaffold in drug discovery known for its diverse biological activities . Benzimidazole derivatives are frequently investigated for their potential antimicrobial and anticancer properties, as these motifs are commonly explored in the development of new therapeutic agents . The molecular architecture of this compound, which features a benzamide linkage, is similar to other researched compounds that have shown activity against human colorectal carcinoma cell lines (HCT116) in vitro . Furthermore, the 2-methoxybenzamide moiety is a significant functional group that appears in various compounds with reported biological activity . The specific mechanism of action and full research profile of this compound are subjects for further investigation. Researchers can utilize this compound as a chemical standard or as a building block for synthesizing more complex molecules for structure-activity relationship (SAR) studies . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[[2-(benzimidazol-1-yl)acetyl]amino]phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-30-21-13-7-2-8-16(21)23(29)26-18-10-4-3-9-17(18)25-22(28)14-27-15-24-19-11-5-6-12-20(19)27/h2-13,15H,14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGVCAXYOQMBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment Synthesis: 2-Methoxybenzamide Derivatives

The 2-methoxybenzamide segment is typically prepared via Friedel-Crafts acylation or direct functionalization of salicylic acid derivatives. In one documented protocol, 2-methoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in toluene at 80°C for 3 hours. Subsequent condensation with methyl 4-amino-2-methoxybenzoate in dimethylformamide (DMF) with triethylamine (TEA) yields the methyl ester intermediate, which is hydrolyzed under basic conditions (NaOH in aqueous ethanol) to afford the carboxylic acid.

Fragment Synthesis: 1H-Benzo[d]imidazol-1-yl Acetamide

The benzimidazole nucleus is constructed via cyclization of o-phenylenediamine with acetic acid derivatives. For instance, 1H-benzo[d]imidazole is alkylated at the N1 position using chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) to form 2-chloro-N-(1H-benzo[d]imidazol-1-yl)acetamide. This intermediate is then coupled to 2-nitroaniline via nucleophilic aromatic substitution, followed by catalytic hydrogenation (Pd/C, H₂) or Fe/AcOH reduction to yield the 2-aminophenylacetamide precursor.

Convergent Synthesis: Amidation and Final Assembly

The final step involves coupling the 2-methoxybenzoyl chloride with the benzimidazole-aniline derivative. Key methodologies include:

Carbodiimide-Mediated Amidation

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid (derived from 2-methoxybenzoic acid) is activated and reacted with the free amine of the benzimidazole-aniline fragment. This method achieves yields of 70–85%, with purification via column chromatography (silica gel, ethyl acetate/hexanes).

Uranium/Guanidinium Coupling Reagents

Hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) offer superior activation, particularly for sterically hindered amines. Under these conditions, the reaction proceeds at room temperature within 24 hours, affording the target compound in 82% yield after recrystallization from ethanol.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DCM) enhance amidation efficiency by stabilizing the activated intermediate. Elevated temperatures (40–50°C) accelerate the reaction but risk epimerization; thus, room temperature is preferred for stereochemical integrity.

Purification Challenges

The presence of regioisomeric byproducts (e.g., N3- vs. N1-substituted benzimidazoles) necessitates careful chromatographic separation. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves these impurities, as evidenced by LC-MS data showing >98% purity for the desired product.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.45 (d, J = 8.0 Hz, 1H, ArH), 7.89–7.82 (m, 2H, benzimidazole-H), 7.55–7.48 (m, 3H, ArH), 4.62 (s, 2H, CH₂), 3.91 (s, 3H, OCH₃).
  • ¹³C NMR : 167.8 (C=O), 159.2 (OCH₃), 142.1 (benzimidazole-C2), 132.4–114.7 (ArC).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₄H₂₁N₄O₃ [M+H]⁺: 413.1608; Found: 413.1612.

Industrial-Scale Considerations and Process Chemistry

Patent literature highlights the importance of minimizing isomer formation during benzimidazole alkylation. Basic workup (KOH in EtOH) followed by acidification (HCl) suppresses the generation of N3-substituted impurities, improving the final product ratio to 95:5 (N1:N3). Continuous flow reactors have been proposed to enhance decarboxylation efficiency, reducing reaction times from hours to minutes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide, exhibit notable antimicrobial properties. A study highlighted the effectiveness of synthesized benzimidazole derivatives against various strains of bacteria and fungi:

  • Tested Organisms :
    • Staphylococcus aureus (including MRSA)
    • Escherichia coli
    • Candida albicans
    • Mycobacterium smegmatis

In particular, compounds derived from benzimidazole showed minimum inhibitory concentrations (MICs) less than 1 µg/mL against Staphylococcus aureus . The molecular docking studies have suggested that these compounds can effectively bind to critical bacterial targets, enhancing their antimicrobial efficacy.

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. Benzimidazole derivatives are known to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of cell proliferation.
    • Disruption of microtubule dynamics.

A study demonstrated that certain benzimidazole derivatives exhibited cytotoxicity against human cancer cell lines, including breast and colon cancers. These compounds were found to induce cell cycle arrest and apoptosis, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vivo models. Compounds with similar structures have shown significant analgesic and anti-inflammatory activities:

  • Experimental Findings :
    • Reduction in paw edema in rat models.
    • Significant protection rates observed in acetic acid-induced writhing tests.

For instance, certain derivatives demonstrated up to 89% protection against induced inflammation compared to standard anti-inflammatory drugs . This suggests that the compound may be effective in treating conditions characterized by inflammation.

Summary of Applications

ApplicationMechanismKey Findings
AntimicrobialBinds to bacterial targetsMIC < 1 µg/mL against Staphylococcus aureus
AnticancerInduces apoptosis and inhibits proliferationCytotoxicity against breast and colon cancer cells
Anti-inflammatoryReduces edema and painUp to 89% protection in inflammation models

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Comparisons

Benzimidazole derivatives often share a common core but differ in substituents, which critically influence their bioactivity. Below is a structural comparison with key analogues:

Compound Name Core Structure Key Substituents Reference
Target Compound 1H-Benzo[d]imidazol-1-yl 2-Methoxybenzamide on phenyl ring
ML309 (Agios allosteric inhibitor) 1H-Benzo[d]imidazol-1-yl 3-Fluorophenyl, cyclopentyl, o-tolyl groups
W1 (Antimicrobial/anticancer agent) 1H-Benzo[d]imidazol-2-ylthio 2,4-Dinitrophenyl, benzamide linkage
N9/N18 (Potent anticancer agents) 1H-Benzo[d]imidazol-2-ylthio 2,6-Dimethylphenyl (N9), 4-methoxyphenyl (N18)
2-Acetamidobenzimidazole 1H-Benzo[d]imidazol-2-yl Acetamide directly attached to benzimidazole

Key Observations :

  • The 1H-benzo[d]imidazol-1-yl group in the target compound contrasts with the 2-ylthio or 2-yl variants in analogues like W1 and N9/N16.
  • The 2-methoxybenzamide substituent in the target compound introduces electron-donating properties, which may enhance solubility or target binding compared to nitro (W1) or halogenated (N9) groups .
Anticancer Activity
  • N9 and N18 (IC50 = 5.85 µM and 4.53 µM, respectively) outperform the standard 5-FU (IC50 = 9.99 µM) against cancer cell lines. Their 4-methoxyphenyl group likely enhances membrane permeability and tubulin-binding affinity .
Antimicrobial Activity
  • W1 (3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) shows broad-spectrum antimicrobial activity due to its 2,4-dinitrophenyl group, which disrupts bacterial membrane integrity .
  • The target compound lacks nitro groups, which may reduce antimicrobial efficacy but improve selectivity for eukaryotic targets.
Enzyme Inhibition
  • ML309 (2-(2-(1H-benzo[d]imidazol-1-yl)-N-(3-fluorophenyl)acetamido)-N-cyclopentyl-2-o-tolylacetamide) is an allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Its fluorophenyl and o-tolyl groups stabilize interactions with the enzyme’s hydrophobic pocket .
  • The target compound’s methoxybenzamide group may offer similar hydrophobic interactions, but its binding mode remains uncharacterized.
Structure-Activity Relationship (SAR) Insights

Benzimidazole Core : The 1H-benzo[d]imidazol-1-yl configuration in the target compound and ML309 may favor allosteric enzyme inhibition, while 2-ylthio derivatives (e.g., N9) enhance anticancer activity via tubulin disruption .

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in N18) improve anticancer potency.
  • Bulky substituents (e.g., 2,4-dinitrophenyl in W1) enhance antimicrobial activity but may increase toxicity .

Biological Activity

N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide, with the CAS number 1207017-21-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N4O3, with a molecular weight of 400.4 g/mol. The structure consists of a benzimidazole core linked to an acetamido group and a methoxybenzamide moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H20N4O3
Molecular Weight400.4 g/mol
CAS Number1207017-21-7

Anticancer Potential

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including this compound. Research indicates that compounds with benzimidazole structures can interact with DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and repair. For instance, a series of novel benzimidazole derivatives were evaluated against various cancer cell lines at the National Cancer Institute (NCI). Compounds exhibited significant growth inhibition, with some showing IC50 values comparable to established chemotherapeutics like camptothecin .

Case Study: Topoisomerase Inhibition
In one study, specific derivatives demonstrated strong binding affinity to human topoisomerase I (Hu Topo I), leading to cell cycle arrest at the G2/M phase. This suggests that these compounds could induce DNA damage that is difficult for cancer cells to repair, thus enhancing their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects involves:

  • DNA Interaction : The compound may intercalate into DNA or stabilize certain DNA conformations, disrupting normal cellular processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases .

Therapeutic Applications

The therapeutic applications of this compound extend beyond oncology. Its structure suggests potential use in:

  • Antimicrobial Agents : Benzimidazole derivatives have shown promise in inhibiting various bacterial and fungal strains.
  • Anti-inflammatory Agents : Some studies indicate that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Recent Studies

  • Synthesis and Evaluation : A recent synthesis of related benzimidazole compounds demonstrated their effectiveness against multiple cancer cell lines. The study utilized UV absorption and fluorescence techniques to confirm binding interactions with DNA .
  • In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to controls, providing preliminary evidence of efficacy in vivo .
  • Mechanistic Insights : Research has shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide and its derivatives?

The synthesis typically involves multi-step reactions starting from o-phenylenediamine derivatives. For example, benzimidazole cores are formed via cyclization reactions using carbon disulfide or thiourea under basic conditions (e.g., KOH in ethanol) . Subsequent steps include coupling with acetamido-phenyl intermediates via nucleophilic acyl substitution or amidation reactions. Solvents like methanol, ethanol, or chloroform, along with catalysts such as glacial acetic acid or imidazole derivatives, are critical for optimizing yields . Characterization relies on elemental analysis, IR (e.g., S-H stretches at ~2634 cm⁻¹), and NMR (e.g., singlet peaks for N-H protons at δ10.93–12.31) .

Q. How are structural and purity validation techniques applied to confirm the identity of this compound?

Comprehensive spectroscopic methods are essential:

  • IR spectroscopy identifies functional groups (e.g., N-H, C=O, and S-H stretches) .
  • 1H/13C NMR resolves aromatic protons and acetamido linkages (e.g., δ7.3–8.5 ppm for benzimidazole protons) .
  • Mass spectrometry (ESI-MS) confirms molecular weights (e.g., m/z values matching theoretical molecular formulas) .
  • Elemental analysis ensures purity, with deviations <±0.4% from theoretical values .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Standard assays include:

  • Antimicrobial testing via broth microdilution (MIC determination) against bacterial/fungal strains .
  • Anticancer screening using MTT assays on cancer cell lines (e.g., IC50 calculations) .
  • Enzyme inhibition studies (e.g., against Mycobacterium tuberculosis MmaA1 or IDH1 mutants) via fluorometric or calorimetric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s therapeutic potential?

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -F, -NO2) on the benzamide moiety enhances antimicrobial activity, while methoxy groups improve solubility .
  • Heterocyclic hybridization : Incorporating thiazole or triazole rings (e.g., compound 9c in ) improves binding affinity to microbial targets .
  • Docking simulations : Molecular modeling (e.g., AutoDock Vina) identifies key interactions with enzyme active sites, such as hydrogen bonding with IDH1’s Arg132 residue .

Q. What strategies resolve contradictions in biological data across different studies?

  • Assay standardization : Discrepancies in IC50 values may arise from variations in cell lines (e.g., MCF-7 vs. HeLa) or incubation times. Harmonizing protocols (e.g., fixed 48-hour exposure) reduces variability .
  • Physicochemical profiling : Thermodynamic studies (e.g., ultrasonic velocity measurements in DMSO/DMF) clarify how solvent polarity affects compound stability and activity .

Q. How do molecular docking and dynamics simulations inform the design of derivatives targeting specific enzymes?

  • Docking : Cryo-EM or X-ray crystallography data (e.g., for ML309 binding to IDH1) guide the placement of benzimidazole-acetamido groups in hydrophobic pockets .
  • MD simulations : Trajectory analyses (e.g., RMSD plots) assess binding stability over time, highlighting critical residues for sustained inhibition .

Q. What advanced physicochemical techniques characterize intermolecular interactions in solution?

  • Ultrasonic velocity measurements : Detect solute-solvent interactions (e.g., compound AS2-13 in DMSO shows stronger H-bonding than in DMF) .
  • Thermodynamic parameters : Adiabatic compressibility and free volume calculations reveal aggregation tendencies, which correlate with bioavailability .

Methodological Resources

Parameter Technique/Protocol Reference
Synthesis Cyclization with CS₂/KOH; amidation in CHCl₃
Characterization IR, NMR, ESI-MS, elemental analysis
Biological Screening MIC assays (CLSI guidelines), MTT cytotoxicity, enzyme inhibition (Fluor de Lys)
Computational Studies AutoDock Vina, GROMACS for MD simulations
Thermodynamic Analysis Ultrasonic velocity (298–318 K), density, viscosity measurements

Key Challenges and Future Directions

  • Stereochemical complexity : Racemic mixtures (e.g., from triazole-thiazole hybrids) require chiral HPLC for resolution .
  • Off-target effects : Proteome-wide profiling (e.g., kinome screens) mitigates toxicity in drug candidates .
  • Scalability : Solvent-free syntheses (e.g., using Eaton’s reagent) improve eco-friendliness and yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.